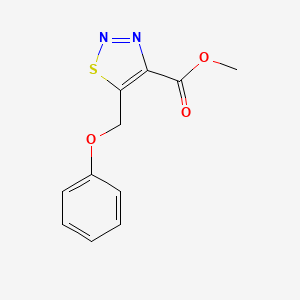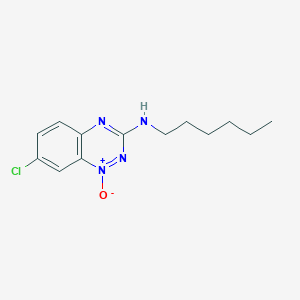
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phenoxymethyl thiadiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects . The compound may also interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting tumor growth . The exact molecular pathways involved are still under investigation, but its effects are attributed to its ability to interact with key biomolecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Exhibits significant biological activity, including antibacterial and antifungal properties.
1,3,4-Thiadiazole derivatives: These compounds have diverse applications in medicinal chemistry, including anticancer, antiviral, and anti-inflammatory activities.
This compound stands out due to its unique phenoxymethyl group, which imparts specific chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
4609-48-7 |
|---|---|
Molekularformel |
C11H10N2O3S |
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
methyl 5-(phenoxymethyl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3S/c1-15-11(14)10-9(17-13-12-10)7-16-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
ZRKPUIJXGFWEJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SN=N1)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)
![2-(Benzo[d]oxazol-2-ylthio)propanamide](/img/structure/B14174195.png)
